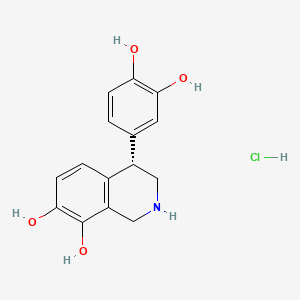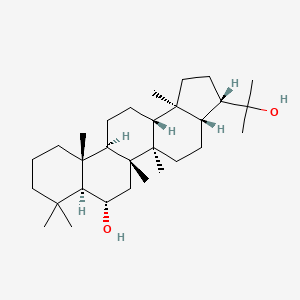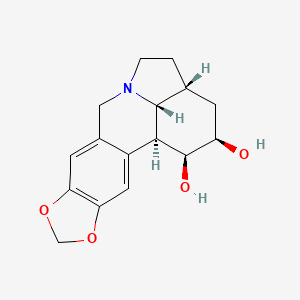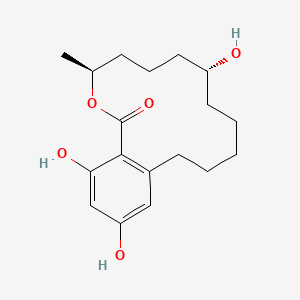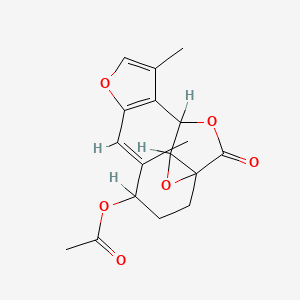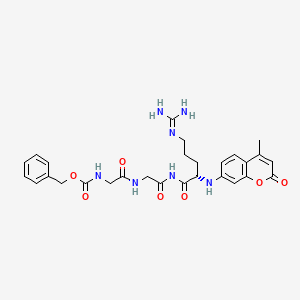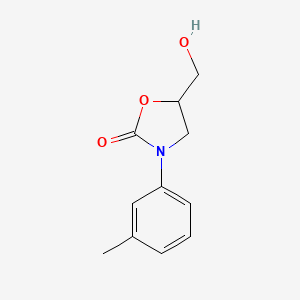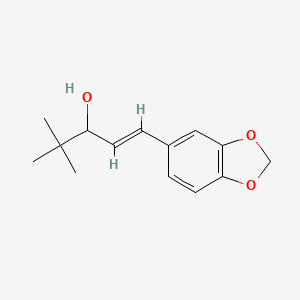
Stiripentol
概要
説明
Stiripentol is an antiepileptic agent used in combination with clobazam to treat seizures associated with Dravet syndrome . It is an aromatic allylic alcohol drug, which makes it structurally unique from other antiepileptic drugs .
Synthesis Analysis
A one-pot synthesis of Stiripentol (STP) has been reported where initially 3, 4-dihydroxy benzaldehyde is treated with methylene diiodide using base KOH .
Molecular Structure Analysis
Stiripentol is an α-ethylene alcohol; its chemical formula is 4,4-dimethyl-1-[3,4-(methylendioxy)-phenyl]-1penten-3-ol . It is chiral and used medically as the racemate . The R enantiomer is around 2.5 times more active than the S enantiomer .
Chemical Reactions Analysis
Stiripentol undergoes acid degradation where the hydroxyl moiety is protonated with hydrochloric acid and subsequently substituted with chloride ion to give the halogenated derivative .
Physical And Chemical Properties Analysis
Stiripentol has a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol .
科学的研究の応用
Treatment of Dravet Syndrome
Stiripentol (STP) is an orally active antiseizure medication (ASM) indicated as adjunctive therapy for the treatment of seizures associated with Dravet syndrome (DS), a severe form of childhood epilepsy . It is used in conjunction with clobazam and, in some regions, valproic acid .
Potentiator of GABAergic Transmission
STP is mainly considered as a potentiator of gamma-aminobutyric acid (GABA) neurotransmission . It functions as a positive allosteric modulator of both synaptic (α1–3 and γ subunits) and extrasynaptic (α4/6 and δ subunits) GABA A receptors .
Inhibition of Voltage-Gated Sodium and Calcium Channels
Blockade of voltage-gated sodium and T-type calcium channels, which is classically associated with anticonvulsant and neuroprotective properties, has also been demonstrated for STP .
Modulation of Brain Energy Metabolism and Lactate Dehydrogenase
Several studies indicate that STP could regulate glucose energy metabolism and inhibit lactate dehydrogenase . Inhibition of LDH by stiripentol leads to reduced pyruvate entering the TCA cycle, reduced ATP production, opening of K ATP channels and neuronal hyperpolarization .
Inhibitor of Cytochrome P450 Enzymes
STP is an inhibitor of several cytochrome P450 enzymes involved in the metabolism of other ASMs, contributing to boost their anticonvulsant efficacy as add-on therapy .
Anti-Tumor Efficiency
Inspired by the metabolism of stiripentol, the 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were conjugated with arsenical precursors . The fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors . They also performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo .
作用機序
Target of Action
Stiripentol primarily targets the gamma-aminobutyric acid (GABA) neurotransmission system . It acts as a positive allosteric modulator of both synaptic (α1–3 and γ subunits) and extrasynaptic (α4/6 and δ subunits) GABA A receptors . This suggests that it could potentiate both phasic and tonic GABA-mediated inhibitory currents .
Mode of Action
Stiripentol potentiates GABAergic transmission through three main mechanisms :
- Positive allosteric modulation of GABA A receptors : It enhances the effect of GABA on its receptors, especially those containing α3 and δ subunits .
Biochemical Pathways
Stiripentol affects several biochemical pathways:
- It inhibits voltage-gated sodium and T-type calcium channels, which is classically associated with anticonvulsant and neuroprotective properties .
- It regulates glucose energy metabolism and inhibits lactate dehydrogenase . This could potentially alter the energy balance within neurons, affecting their excitability and susceptibility to seizures.
- It also inhibits several cytochrome P450 enzymes involved in the metabolism of other antiseizure medications, contributing to boost their anticonvulsant efficacy as add-on therapy .
Pharmacokinetics
Stiripentol is rapidly absorbed after oral ingestion, with a bioavailability of ≥70% . Stiripentol is extensively metabolized in the liver, primarily by demethylation and glucuronidation, to 13 different metabolites . Approximately 3–14% of an administered dose is excreted as unchanged stiripentol in urine . Stiripentol elimination follows Michaelis–Menten (saturable, zero-order) kinetics so that plasma half-life and clearance is dose-dependent with values decreasing with increasing dose .
Result of Action
The molecular and cellular effects of Stiripentol’s action primarily result in a reduction in the frequency and severity of seizures, particularly in conditions like Dravet syndrome . By enhancing GABAergic transmission and inhibiting voltage-gated sodium and calcium channels, Stiripentol increases neuronal inhibition, reducing the likelihood of seizure initiation .
Action Environment
This can lead to pharmacokinetic interactions, altering the metabolism and efficacy of these medications .
Safety and Hazards
Stiripentol can cause drowsiness, especially if you also drink alcohol or take other medicines that can make you sleepy . A small number of people have thoughts about suicide while taking stiripentol . Severe side effects include significant weight loss, easy bruising, unusual bleeding, purple or red spots under your skin, or low white blood cell counts .
将来の方向性
The future of precision medicine for genetic epilepsy looks bright if key opportunities on the horizon can be pursued with strategic and coordinated effort . Based on findings, stiripentol is suggested as an effective and well-tolerated therapeutic option not only in Dravet syndrome but also in other epilepsy syndromes with or without an established genetic aetiology .
特性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860609 | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess. | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Stiripentol | |
CAS RN |
49763-96-4, 137767-55-6 | |
| Record name | Stiripentol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stiripentol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STIRIPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
73-74 | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Stiripentol is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [] This means that it binds to a site on the GABAA receptor distinct from the GABA binding site and enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. []
A: Yes, stiripentol is also a potent inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. [, , , ] This inhibition can significantly elevate plasma and brain concentrations of co-administered antiepileptic drugs that are metabolized by these enzymes. [, ]
A: By enhancing GABAergic neurotransmission, stiripentol increases inhibitory signaling in the brain, which helps to suppress neuronal hyperexcitability and reduce seizure activity. []
A: Stiripentol shows a preference for GABAA receptors containing the α3 subunit. [] This subunit is highly expressed in the immature brain, which may explain stiripentol's greater clinical efficacy in childhood-onset epilepsies like Dravet syndrome. []
A: While GABAA receptor modulation is a primary mechanism, stiripentol's inhibition of CYP2C19 and CYP3A4 also contributes to its anticonvulsant effects by increasing the concentrations of co-administered antiepileptic drugs. [, , ] This dual mechanism of action makes it challenging to disentangle the individual contributions of each mechanism.
ANone: The molecular formula of stiripentol is C12H16O3, and its molecular weight is 212.24 g/mol.
A: Yes, stiripentol and its degradation products have been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. [] These techniques provide detailed information about the compound's structure and help identify its degradation products.
A: Stiripentol exhibits nonlinear pharmacokinetics, meaning that its clearance decreases as the dose increases. [, ] It has a mean residence time of approximately 4 hours and is highly bound to plasma proteins (free fraction of 1%). []
A: Stiripentol undergoes extensive metabolism, primarily via glucuronidation and methylenedioxy ring opening. [, ] Its major metabolites include stiripentol glucuronide, DiOH, P-OH, and M-OH. []
A: Yes, two independent randomized, placebo-controlled trials have demonstrated the efficacy of stiripentol as adjunctive therapy to clobazam and valproate in reducing seizure frequency in children with Dravet syndrome. [, ]
A: Long-term stiripentol administration has been shown to potentially impair cancellous bone microarchitecture in rats, suggesting the need for monitoring vitamin D, calcium, inorganic phosphate, and kidney function in patients on long-term therapy. [] Further research is needed to ascertain these effects in humans.
A: Stiripentol is a potent inhibitor of CYP2C19 and CYP3A4, leading to clinically significant interactions with co-administered antiepileptic drugs metabolized by these enzymes. [, , ] Dose adjustments of valproate and clobazam are often required when co-administered with stiripentol. [, ]
A: While specific formulation challenges are not explicitly mentioned in the provided research, stiripentol's low aqueous solubility could potentially limit its bioavailability. [] Strategies like particle size reduction, complexation with cyclodextrins, or the use of lipid-based formulations could be explored to enhance its dissolution rate and absorption.
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or fluorescence detection, is widely used for stiripentol quantification. [, , ]
A: More research is needed to elucidate stiripentol's long-term effects on bone health in humans. Further investigation is also required to explore alternative formulation strategies to improve its bioavailability and patient compliance. [] Additionally, evaluating stiripentol's potential in other neurological disorders beyond epilepsy could be a promising research avenue.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile](/img/structure/B1682409.png)




